molecular formula C14H16BrNO2 B8208606 tert-Butyl 6-bromo-2-methylindole-1-carboxylate

tert-Butyl 6-bromo-2-methylindole-1-carboxylate

Cat. No.: B8208606
M. Wt: 310.19 g/mol
InChI Key: ATRUQKQMYXJCEK-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2-methylindole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6-position, and a methyl group at the 2-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 6-bromoindole.

    Alkylation: The 2-position of the indole ring is alkylated using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Esterification: The resulting 6-bromo-2-methylindole is then subjected to esterification with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 6-bromo-2-methylindole-1-carboxylate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted indoles.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the indole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and oncological pathways.

    Biological Probes: Used in the design of molecular probes for studying biological processes.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Agrochemicals: Explored for its potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-methylindole-1-carboxylate is primarily determined by its interactions with biological targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine and tert-butyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl 6-bromoindole-1-carboxylate: Lacks the methyl group at the 2-position.

    tert-Butyl 2-methylindole-1-carboxylate: Lacks the bromine atom at the 6-position.

    tert-Butyl 6-chloro-2-methylindole-1-carboxylate: Contains a chlorine atom instead of bromine at the 6-position.

Uniqueness:

    Structural Features: The combination of a tert-butyl ester, a bromine atom at the 6-position, and a methyl group at the 2-position makes tert-butyl 6-bromo-2-methylindole-1-carboxylate unique

    Reactivity: The presence of the bromine atom allows for versatile substitution reactions, while the tert-butyl ester group provides stability and ease of handling.

Properties

IUPAC Name

tert-butyl 6-bromo-2-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-7-10-5-6-11(15)8-12(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRUQKQMYXJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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